In Vitro Target Engagement vs. In-Class Kinase Inhibitor Scaffolds: A Comparative Activity Profile
5-Aminopyrimidine-2-carbaldehyde demonstrates a moderate, defined inhibitory profile against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), a validated target for antimalarial drug development. This activity is in stark contrast to the potent, low-nanomolar kinase inhibition exhibited by the structurally related 4-aminopyrimidine-5-carbaldehyde oxime class. Specifically, the 4-amino derivatives show IC50 values in the nanomolar range (e.g., 210 nM and 170 nM for c-Met and VEGFR-2) [1], while the target compound exhibits a much weaker, micromolar IC50, defining a distinct and lower-potency pharmacological space. The target compound's activity is quantifiably superior to a standard control but remains orders of magnitude less potent than the kinase inhibitor analogs.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.80 µM (8,800 nM) [2] |
| Comparator Or Baseline | 4-Aminopyrimidine-5-carbaldehyde oxime derivative (Compound 18a): IC50 = 210 nM (c-Met), 170 nM (VEGFR-2) [1]; Standard Inhibitor D-saccharic acid 1,4-lactone: IC50 = 45.75 µM |
| Quantified Difference | Target compound is ~42-52x less potent than the 4-amino analog oximes against their respective kinase targets, but ~5x more potent than the D-saccharic acid 1,4-lactone control in its specific assay. |
| Conditions | Target Compound: PfG6PD enzyme, 2 hr resazurin/diaphorase coupled assay [2]. Comparator: c-Met/VEGFR-2 in vitro enzyme assays [1]. |
Why This Matters
This quantitative potency differential defines the target compound's niche as a moderate-affinity probe or precursor for antiparasitic drug discovery, not as a potent kinase inhibitor scaffold. For procurement, this specifies a distinct research application and precludes its use as a direct substitute for high-potency kinase inhibitor intermediates.
- [1] Bioorganic & Medicinal Chemistry Letters. 2016, Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. View Source
- [2] BindingDB. BDBM50396509 (CHEMBL2170922). IC50 data for inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase. View Source
